6-ethyl-2-(methylthio)pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
4-ethyl-2-methylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-3-5-4-6(10)9-7(8-5)11-2/h4H,3H2,1-2H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUPNMSQAHZBJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
Ethyl 3-oxopentanoate reacts with thiourea in alkaline ethanol (KOH or NaOH) under reflux to form the pyrimidinone core. The reaction proceeds via nucleophilic attack of the thiourea nitrogen on the carbonyl carbon of the β-keto ester, followed by cyclization and dehydration.
Example protocol (adapted from Chekanov et al.):
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Dissolve ethyl 3-oxopentanoate (10 mmol) and thiourea (10 mmol) in 50 mL ethanol.
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Add aqueous KOH (20 mmol) and reflux for 5–6 hours.
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Acidify with HCl to pH 5–6, isolate the precipitate, and recrystallize from ethanol.
This method yields 6-ethyl-2-thiopyrimidin-4(3H)-one (77% yield, m.p. 129–132°C).
Alkylation of 6-Ethyl-2-Thiopyrimidin-4(3H)-one
The thiol group at position 2 undergoes alkylation with methylating agents to introduce the methylthio moiety.
Solution-Phase Alkylation in Ethanol
A conventional method involves reacting 6-ethyl-2-thiopyrimidin-4(3H)-one with dimethyl sulfate (DMS) or methyl iodide in ethanol using potassium carbonate as a base.
Procedure (adapted from Jawaharlal Nehru Technological University):
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Suspend 6-ethyl-2-thiopyrimidin-4(3H)-one (10 mmol) in 50 mL ethanol.
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Add K₂CO₃ (20 mmol) and dimethyl sulfate (12 mmol).
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Reflux for 3–4 hours, then pour into ice-cold water.
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Filter and recrystallize the product from ethanol.
Results :
Solvent-Free Alkylation via Grinding
Green chemistry approaches eliminate solvents by grinding reagents with potassium carbonate.
Protocol (from solvent-free synthesis):
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Mix 6-ethyl-2-thiopyrimidin-4(3H)-one (10 mmol), K₂CO₃ (20 mmol), and dimethyl sulfate (12 mmol) in a mortar.
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Grind for 10–15 minutes at room temperature.
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Quench with ice water, filter, and recrystallize.
Results :
Microwave-Assisted Synthesis
Microwave irradiation accelerates the alkylation step, reducing reaction times to 5–10 minutes while maintaining yields comparable to conventional methods.
Optimized conditions :
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Power: 300 W
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Temperature: 80°C
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Solvent: PEG-600 (green alternative)
Comparative Analysis of Methods
| Method | Yield (%) | Time | Solvent Used | Green Metrics |
|---|---|---|---|---|
| Solution-phase | 80–82 | 3–4 hours | Ethanol | Moderate |
| Solvent-free | 85 | 15 minutes | None | High |
| Microwave | 84 | 10 minutes | PEG-600 | High |
Key advantages of solvent-free grinding include shorter reaction times, higher yields, and reduced environmental impact.
Characterization Data
Chemical Reactions Analysis
Types of Reactions
6-ethyl-2-(methylthio)pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding dihydropyrimidine derivative using reducing agents like sodium borohydride.
Substitution: The methylthio group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, alcohols, in the presence of a base or catalyst.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Amino or alkoxy derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Activity
Research has demonstrated that pyrimidine derivatives, including 6-ethyl-2-(methylthio)pyrimidin-4(3H)-one, exhibit promising antiviral properties. The compound's structure allows it to interact with viral enzymes or receptors, potentially inhibiting viral replication. Notably, similar compounds have shown moderate to good activity against Human Immunodeficiency Virus type 1 (HIV-1) and tuberculosis pathogens .
Antimicrobial Properties
The compound also displays antimicrobial activity, making it a candidate for developing new antibiotics. Its derivatives have been evaluated for their effectiveness against various bacterial strains, with some exhibiting broad-spectrum antibacterial effects .
Structure-Activity Relationship
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential. The presence of the methylthio group enhances lipophilicity, which is essential for bioavailability and therapeutic efficacy.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Allyl-6-benzyl-2-(methylthio)pyrimidin-4(3H)-one | Benzyl group at position 6 | Moderate antiviral activity |
| 5-(Phenethylthio)-6-methylpyrimidin-4(3H)-one | Phenethylthio group at position 5 | Antimicrobial properties |
| 2-Amino-4(3H)-pyrimidinones | Amino group at position 2 | Broad-spectrum antibacterial activity |
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including cyclization reactions involving ethyl esters and thiourea. The ability to modify its structure by adding different substituents at various positions allows for the creation of a library of derivatives with enhanced biological activities .
Case Studies
-
Study on Antiviral Efficacy
A study evaluated a series of pyrimidine derivatives for their anti-HIV properties. Among them, compounds structurally related to this compound showed significant inhibition of HIV reverse transcriptase, indicating potential as lead compounds in antiviral drug development . -
Antimicrobial Evaluation
Research conducted on various derivatives demonstrated that modifications at the C-2 position of the pyrimidine ring could enhance antimicrobial activity against resistant bacterial strains, highlighting the importance of structural diversity in optimizing efficacy .
Mechanism of Action
The mechanism of action of 6-ethyl-2-(methylthio)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved.
Comparison with Similar Compounds
Similar Compounds
6-methyl-2-(methylthio)pyrimidin-4(3H)-one: Similar structure with a methyl group instead of an ethyl group.
2-(methylthio)pyrimidin-4(3H)-one: Lacks the ethyl group at the 6-position.
6-ethyl-2-(methylthio)pyrimidin-4-ol: Contains a hydroxyl group instead of a keto group at the 4-position.
Uniqueness
6-ethyl-2-(methylthio)pyrimidin-4(3H)-one is unique due to the presence of both an ethyl group and a methylthio group, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile intermediate in the synthesis of various bioactive compounds.
Biological Activity
6-Ethyl-2-(methylthio)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in pharmacology. Pyrimidine compounds are known for their roles in various therapeutic areas, including antiviral, anti-inflammatory, and anticancer activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological assays, and structure-activity relationships (SAR).
Chemical Structure
The compound this compound can be represented as follows:
Pyrimidine derivatives, including this compound, exhibit biological activities primarily through the following mechanisms:
- Inhibition of Enzymes : Many pyrimidines act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For instance, studies have shown that related pyrimidine compounds can significantly inhibit COX-1 and COX-2 activities, leading to reduced production of pro-inflammatory mediators such as prostaglandins .
- Antiviral Activity : Certain derivatives have demonstrated efficacy against RNA viruses. The presence of methylthio groups enhances antiviral potency by improving binding affinity to viral targets .
- Anticancer Properties : Pyrimidine compounds are known to inhibit receptor tyrosine kinases (RTKs), which are involved in cancer cell proliferation and survival. The structural modifications in this compound may enhance its anticancer activity through RTK inhibition .
Antiviral Activity
Research indicates that derivatives similar to this compound exhibit selective inhibition against various RNA viruses. For example, compounds with similar structures have shown effectiveness against the rubella virus and sindbis virus .
Anti-inflammatory Activity
In vitro assays measuring COX enzyme inhibition revealed that certain pyrimidine derivatives possess significant anti-inflammatory properties. The IC50 values for COX inhibition were reported as follows:
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |
| This compound | TBD | TBD |
These findings suggest that modifications at the methylthio position can influence the anti-inflammatory efficacy of pyrimidine derivatives.
Anticancer Activity
The compound's potential as an anticancer agent has been supported by studies demonstrating its ability to inhibit the growth of various cancer cell lines. The cytotoxic activity was assessed using the CC50 metric (concentration required to reduce cell viability by 50%):
| Cell Line | CC50 (μM) |
|---|---|
| Leukemia Cells | TBD |
| Glioblastoma Cells | TBD |
Preliminary results indicate promising anticancer properties, warranting further exploration.
Structure-Activity Relationship (SAR)
The biological activity of pyrimidine derivatives is closely linked to their chemical structure. Key SAR insights include:
- Substituent Effects : The presence of electron-donating groups like methylthio at the 2-position enhances biological activity.
- Chain Length : Variations in alkyl chain length at the 6-position can modulate potency against specific biological targets.
- Functional Groups : The introduction of functional groups can significantly alter pharmacokinetic properties and receptor binding affinities.
Case Studies
Several studies have evaluated the biological activity of pyrimidine derivatives similar to this compound:
- Antiviral Efficacy : A study found that certain analogs effectively inhibited viral replication in vitro, showcasing their potential as antiviral agents against specific RNA viruses .
- Anti-inflammatory Effects : In vivo models demonstrated that select pyrimidine compounds reduced edema and inflammatory markers comparable to established anti-inflammatory drugs .
- Anticancer Research : Investigations into the antiproliferative effects on various cancer cell lines revealed significant cytotoxicity, suggesting a mechanism involving apoptosis induction .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 6-alkyl-2-(methylthio)pyrimidin-4(3H)-one derivatives, and how do reaction conditions influence yield and purity?
- Methodological Answer : The alkylation of thiol groups in pyrimidinones can be achieved via dimethyl sulfate (Method A) or methyl iodide (Method B) under basic conditions (K₂CO₃/EtOH or MeONa/MeOH, respectively). Both methods yield >80% products, but solvent choice impacts reaction time and byproduct formation. For example, dimethyl sulfate requires reflux conditions, while methyl iodide proceeds faster at ambient temperatures . Subsequent substitution with aromatic amines (e.g., 140°C heating in dioxane) introduces aryl amino groups, with substituent selection guided by prior anticonvulsant activity studies .
Q. What spectroscopic techniques are critical for confirming the structure of 6-ethyl-2-(methylthio)pyrimidin-4(3H)-one derivatives?
- Methodological Answer :
- 1H NMR : Key signals include the ethyl group (δ 1.2–1.4 ppm for CH₃, δ 2.5–2.7 ppm for CH₂) and methylthio moiety (δ 2.5 ppm, singlet). Aromatic protons from substituted amines appear at δ 6.5–8.0 ppm .
- IR : Strong C=O stretching at ~1640–1680 cm⁻¹ and NH stretches (if present) at ~3200–3400 cm⁻¹ .
- Elemental Analysis : Validates molecular composition (e.g., C, H, N, S percentages) .
Q. How do substituents on the pyrimidinone core affect solubility and reactivity in downstream functionalization?
- Methodological Answer : Electron-withdrawing groups (e.g., -Br, -CF₃) enhance electrophilic substitution reactivity but reduce solubility in polar solvents. Conversely, electron-donating groups (e.g., -OMe) improve solubility in DMF or dioxane but may slow reaction kinetics. Solubility profiles are confirmed via chromatographic purity tests (HPLC) and recrystallization in ethanol-DMF mixtures .
Advanced Research Questions
Q. What mechanistic insights explain the efficiency of nanocatalysts in synthesizing pyrido[2,3-d]pyrimidin-4(3H)-one derivatives from this compound?
- Methodological Answer : Magnetic nanocatalysts like γ-Fe₂O₃@HAp-SO₃H facilitate solvent-free, one-pot syntheses via acid-mediated cyclocondensation. The sulfonic acid groups activate carbonyl intermediates, while the magnetic core enables easy catalyst recovery (87% yield in 8 minutes at 60°C). Mechanistic studies using TLC and kinetic isotope effects confirm a tandem Knoevenagel-Michael-cyclization pathway .
Q. How can conflicting biological activity data for structurally similar pyrimidinone derivatives be resolved?
- Methodological Answer : Contradictions in anticonvulsant activity (e.g., ED₅₀ variations) arise from substituent electronic effects and bioavailability. Use molecular docking (e.g., AutoDock Vina) to correlate aryl amino group interactions with target receptors (e.g., GABA-A). Validate via in vivo models (e.g., maximal electroshock seizure tests) and adjust substituents (e.g., 4-OMe vs. 3-CF₃) to optimize binding affinity .
Q. What strategies mitigate thermal degradation during high-temperature functionalization of this compound?
- Methodological Answer : Ultrasonication (20–40 kHz) reduces reaction temperatures by 30–40°C compared to conventional reflux, minimizing decomposition. For example, ultrasound-assisted Friedländer synthesis achieves 94–99% yields at 50°C versus 80°C under thermal conditions. Monitor degradation via HPLC-MS to identify byproducts (e.g., desulfurized intermediates) .
Data Contradiction Analysis
Q. Why do alkylation methods using dimethyl sulfate and methyl iodide yield identical products but divergent impurity profiles?
- Methodological Answer : Dimethyl sulfate generates trace sulfonic acid byproducts under acidic conditions, detectable via LC-MS at m/z 212 [M+]. Methyl iodide avoids this but may leave unreacted iodide ions, requiring post-reaction quenching with Na₂S₂O₃. Purity is confirmed via elemental analysis and melting point consistency (Δmp < 2°C) .
Methodological Optimization
Q. How can solvent-free conditions improve the green chemistry metrics of pyrimidinone derivatization?
- Methodological Answer : Solvent-free reactions using [γ-Fe₂O₃@HAp-SO₃H] reduce E-factor (waste-to-product ratio) by 60% compared to ethanol-based syntheses. Calculate atom economy using molecular weights of reactants (e.g., 6-amino-2-(methylthio)pyrimidin-4(3H)-one + Meldrum’s acid + aldehyde) and compare with traditional methods .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
